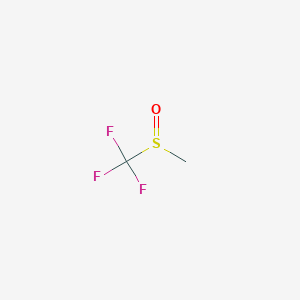
2,3-Dibromo-1-phenyl-4-(4-propan-2-ylphenyl)butane-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromo-1-phenyl-4-(4-propan-2-ylphenyl)butane-1,4-dione is an organic compound with the molecular formula C19H18Br2O2 This compound is characterized by the presence of two bromine atoms, a phenyl group, and a propan-2-ylphenyl group attached to a butane-1,4-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-1-phenyl-4-(4-propan-2-ylphenyl)butane-1,4-dione typically involves the bromination of 1-phenyl-4-(4-propan-2-ylphenyl)butane-1,4-dione. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems ensures consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-1-phenyl-4-(4-propan-2-ylphenyl)butane-1,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dibromo groups to hydrogen or other substituents.
Substitution: The bromine atoms can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alcohols.
Scientific Research Applications
2,3-Dibromo-1-phenyl-4-(4-propan-2-ylphenyl)butane-1,4-dione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-1-phenyl-4-(4-propan-2-ylphenyl)butane-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms play a crucial role in the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor function, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dibromo-1-(4-phenethyl-phenyl)-3-phenyl-propan-1-one
- 2,3-Dibromo-1-(4-chlorophenyl)-3-(4-methylphenyl)-1-propanone
Comparison
Compared to similar compounds, 2,3-Dibromo-1-phenyl-4-(4-propan-2-ylphenyl)butane-1,4-dione is unique due to the presence of the propan-2-ylphenyl group, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
6313-06-0 |
|---|---|
Molecular Formula |
C19H18Br2O2 |
Molecular Weight |
438.2 g/mol |
IUPAC Name |
2,3-dibromo-1-phenyl-4-(4-propan-2-ylphenyl)butane-1,4-dione |
InChI |
InChI=1S/C19H18Br2O2/c1-12(2)13-8-10-15(11-9-13)19(23)17(21)16(20)18(22)14-6-4-3-5-7-14/h3-12,16-17H,1-2H3 |
InChI Key |
ZFEPJPWLJHRYCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C(C(C(=O)C2=CC=CC=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


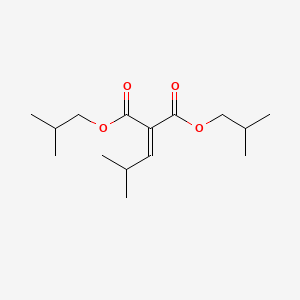

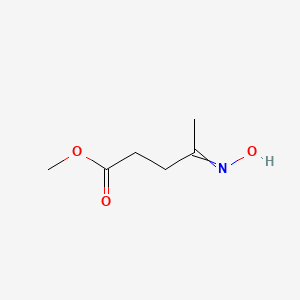
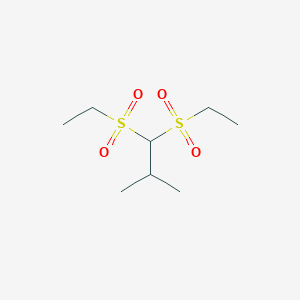
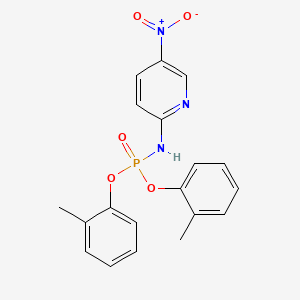
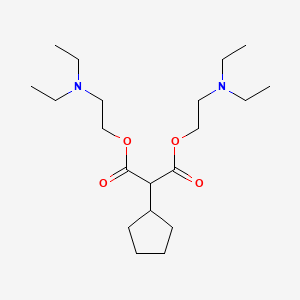
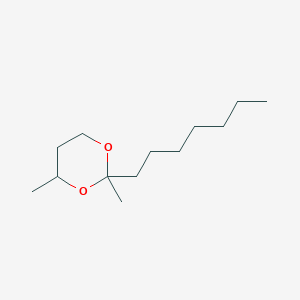
![2-Cyclohexyl-6-[(dimethylamino)methyl]-4-(octan-2-yl)phenol](/img/structure/B14739441.png)
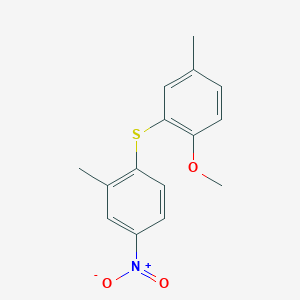
![4-Methyl-3,4-dihydro-2H-naphtho[1,2-b]thiopyran](/img/structure/B14739451.png)
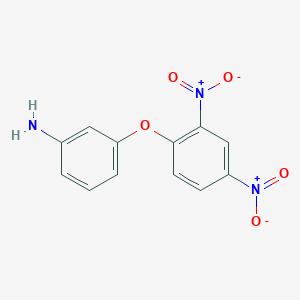
![2-Cyclohexyl-6-[(dimethylamino)methyl]-4-(2-phenylpropan-2-yl)phenol](/img/structure/B14739461.png)

